molecular formula C20H19ClN2O4S2 B2535096 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 1251595-89-7

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2535096
CAS No.: 1251595-89-7
M. Wt: 450.95
InChI Key: NELONLPVJNBLNG-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide (CAS 1251595-89-7) is a high-purity, research-grade sulfonylated thiophene carboxamide derivative. It is offered for scientific investigation into its promising biomimetic and antiproliferative activities. This compound is part of a class of thiophene-carboxamide derivatives designed to mimic the polar surface area and biological properties of the natural anticancer medication Combretastatin A-4 (CA-4) . Research indicates that similar structural analogues demonstrate significant potential in anticancer studies, particularly against hepatocellular carcinoma (HCC) cell lines such as Hep3B, where they have been shown to inhibit spheroid formation and disrupt cancer cell aggregation . The molecular architecture of this compound is critical to its function; it incorporates a thiophene ring with high aromaticity, a sulfonamide group that may contribute to enhanced bioavailability and stability, and a 4-chlorophenyl moiety that can strengthen target binding . Mechanistic studies on related compounds suggest they act by binding to the tubulin-colchicine-binding pocket, thereby inhibiting tubulin dynamics and leading to cell cycle arrest in the G2/M phase—a mechanism shared with its biomimetic prototype, CA-4 . Furthermore, thiophene carboxamide derivatives are being explored for other therapeutic targets, such as sphingomyelin synthase 2 (SMS2) inhibition, highlighting the versatility of this chemical scaffold in pharmacological research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro studies in cancer biology, drug discovery, and mechanism of action research.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-23(16-8-6-15(21)7-9-16)29(25,26)18-10-11-28-19(18)20(24)22-13-14-4-3-5-17(12-14)27-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELONLPVJNBLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions would be optimized to balance cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide with structurally related thiophene carboxamide derivatives, focusing on molecular features, synthesis, and biological activity:

Compound Molecular Formula Key Substituents Reported Activity References
This compound (Target Compound) C20H18ClN2O4S2 - 4-Chlorophenyl sulfamoyl
- 3-Methoxyphenylmethyl carboxamide
Limited direct data; inferred activity from analogs (antimicrobial, enzyme inhibition) N/A
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C18H13Cl2NO3S2 - Bis-4-chlorophenyl sulfonyl
- 4-Chlorophenyl carboxamide
Antimicrobial screening candidate (structural similarity to )
N-(4-Butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide C22H24N2O3S2 - Phenylmethyl sulfamoyl
- 4-Butylphenyl carboxamide
Screening compound for drug discovery (e.g., kinase inhibition)
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide C19H12Cl2F3NO4S2 - 2,4-Dichlorobenzyl sulfonyl
- 4-Trifluoromethoxyphenyl carboxamide
High lipophilicity; potential CNS-targeting activity
3-[(4-Ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide C23H26N2O6S2 - 4-Ethylphenyl sulfamoyl
- 3,4,5-Trimethoxyphenyl carboxamide
Antiproliferative activity (e.g., tubulin inhibition)

Key Observations:

Structural Variations and Bioactivity :

  • The target compound shares a sulfamoyl-thiophene core with analogs but differs in substituent combinations. The 3-methoxyphenylmethyl group may enhance solubility compared to bulkier substituents (e.g., 4-butylphenyl in ) .
  • Chlorophenyl groups (as in and ) are associated with increased antimicrobial activity due to enhanced membrane penetration .

Synthetic Routes :

  • Thiophene carboxamides are typically synthesized via coupling reactions (e.g., HATU-mediated amidation, as in ) or nucleophilic substitutions (). The target compound likely follows similar protocols .

Pharmacological Potential: Compounds with trifluoromethoxy or trimethoxy groups () exhibit improved metabolic stability and target affinity, suggesting the target compound’s 3-methoxy group may confer similar advantages . Sulfamoyl moieties (common across all analogs) are critical for enzyme inhibition (e.g., carbonic anhydrase, kinases) .

Biological Activity

The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide is a complex organic molecule notable for its potential biological activity. With a molecular formula of C20H19ClN2O5S2, it features a thiophene ring, a carboxamide group, and a sulfamoyl group, which contribute to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that thiophene derivatives, including the compound , exhibit significant antimicrobial activity. The presence of the sulfamoyl group is particularly noteworthy as compounds with this functional group have been associated with antibacterial effects. For instance, studies have demonstrated that certain thiophene-based compounds can inhibit bacterial growth effectively, making them candidates for further investigation in the development of antimicrobial agents.

Anticancer Activity

The anticancer potential of This compound has also been evaluated. The compound has shown cytotoxic effects against various human cancer cell lines. Its mechanism of action may involve interference with cellular processes critical to tumor growth and proliferation. Specifically, investigations into its interaction with proteins involved in cancer pathways suggest that it may function as an enzyme inhibitor or receptor modulator.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamideContains methoxy group instead of sulfamoylAntimicrobial activity
5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-[4-[3-(dimethylamino)propoxy]-3-methoxyphenyl]thiophene-2-carboxamideFeatures dichloropyridine instead of chlorophenylPotential anti-neoplastic properties
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamideLacks complex substituents; simpler structureCNS depressant activity

This comparison illustrates how variations in substituent groups can influence biological activity and therapeutic applications.

The mechanism by which This compound exerts its biological effects involves binding to specific molecular targets. This interaction may modulate enzyme activities or receptor functions, leading to various pharmacological outcomes. For example, inhibition of enzymes involved in cell proliferation could explain its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

  • Antimicrobial Efficacy : A study demonstrated that thiophene derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The sulfamoyl group was identified as a key contributor to this activity.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications to the thiophene ring and substituent groups significantly impact biological potency. For instance, enhancing electron-withdrawing characteristics improved anticancer activity.

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